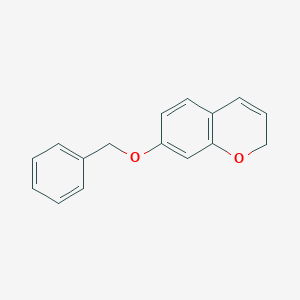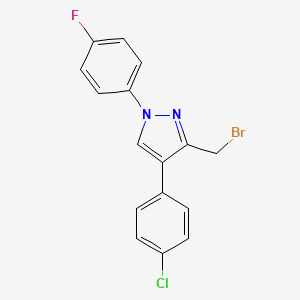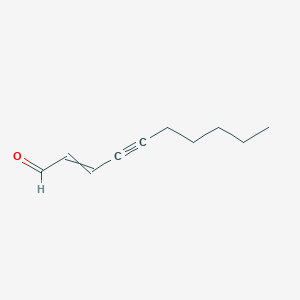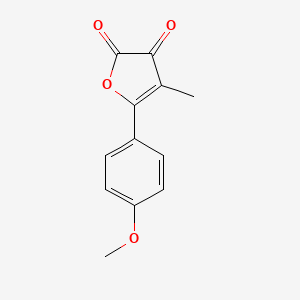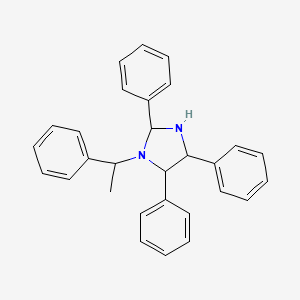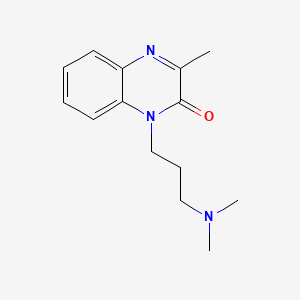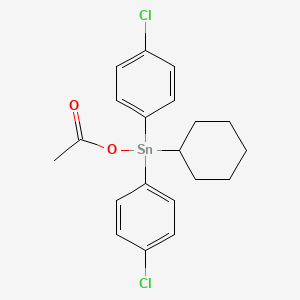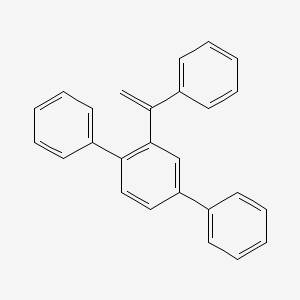![molecular formula C11H21F3S B14430900 1-[(Trifluoromethyl)sulfanyl]decane CAS No. 80783-56-8](/img/structure/B14430900.png)
1-[(Trifluoromethyl)sulfanyl]decane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(Trifluoromethyl)sulfanyl]decane is an organic compound characterized by the presence of a trifluoromethylsulfanyl group attached to a decane chain. This compound is part of the broader class of organofluorine compounds, which are known for their unique chemical properties due to the presence of fluorine atoms. The trifluoromethylsulfanyl group imparts significant electronegativity and lipophilicity to the molecule, making it valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-[(Trifluoromethyl)sulfanyl]decane can be synthesized through several methods. One common approach involves the use of trifluoromethylation reagents such as sodium trifluoromethanesulfinate (CF3SO2Na) or trifluoromethanesulfonyl chloride (CF3SO2Cl).
Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions using similar trifluoromethylation reagents. The process is optimized for high yield and purity, often employing phase transfer catalysts and controlled reaction environments to ensure efficient production .
Analyse Chemischer Reaktionen
Types of Reactions: 1-[(Trifluoromethyl)sulfanyl]decane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the trifluoromethylsulfanyl group to other functional groups.
Substitution: Nucleophilic substitution reactions can replace the trifluoromethylsulfanyl group with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Various reduced sulfur-containing compounds.
Substitution: Compounds with different functional groups replacing the trifluoromethylsulfanyl group.
Wissenschaftliche Forschungsanwendungen
1-[(Trifluoromethyl)sulfanyl]decane has diverse applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-[(Trifluoromethyl)sulfanyl]decane involves its interaction with molecular targets through its trifluoromethylsulfanyl group. This group can participate in various chemical reactions, including nucleophilic and electrophilic interactions, which can modulate the activity of enzymes and other proteins. The compound’s high electronegativity and lipophilicity enhance its ability to penetrate biological membranes and interact with intracellular targets .
Vergleich Mit ähnlichen Verbindungen
- Trifluoromethane (CF3H)
- 1,1,1-Trifluoroethane (CF3CH3)
- Hexafluoroacetone (CF3COCF3)
Comparison: 1-[(Trifluoromethyl)sulfanyl]decane is unique due to the presence of the trifluoromethylsulfanyl group attached to a decane chain. This combination imparts distinct chemical properties, such as higher lipophilicity and reactivity, compared to other trifluoromethyl-containing compounds. Its longer carbon chain also influences its physical properties, making it suitable for specific applications in organic synthesis and material science .
Eigenschaften
CAS-Nummer |
80783-56-8 |
|---|---|
Molekularformel |
C11H21F3S |
Molekulargewicht |
242.35 g/mol |
IUPAC-Name |
1-(trifluoromethylsulfanyl)decane |
InChI |
InChI=1S/C11H21F3S/c1-2-3-4-5-6-7-8-9-10-15-11(12,13)14/h2-10H2,1H3 |
InChI-Schlüssel |
CUKVGZRVAHVLHK-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCSC(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Methyl-1,3-bis[(trimethylsilyl)oxy]-2H-isoindole](/img/structure/B14430824.png)
![Silane, trimethyl[1-(phenylseleno)ethenyl]-](/img/structure/B14430825.png)
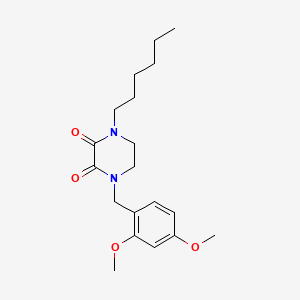
![3-Chloro-4-[4-(1,1,2,3,3,3-hexafluoropropoxy)phenoxy]aniline](/img/structure/B14430845.png)

![N-Methyl-3-[(E)-(4-methylpentan-2-ylidene)amino]propan-1-amine](/img/structure/B14430858.png)
